



Application Notes and Protocols: Fgfr4-IN-1 in Combination with Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a significant role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC), where FGF19 amplification and subsequent FGFR4 activation are frequently observed.[1][2] This aberrant signaling promotes tumor growth and survival, making FGFR4 an attractive target for cancer therapy.[2][3]

Fgfr4-IN-1 is a potent and selective small-molecule inhibitor of FGFR4 with a reported IC50 of 0.7 nM.[4] It has been shown to significantly inhibit the proliferation of hepatocellular carcinoma cells in preclinical studies.[4] While the direct combination of Fgfr4-IN-1 with immunotherapy has not been extensively documented in publicly available research, there is a strong scientific rationale for such a combination. The tumor microenvironment (TME) plays a crucial role in cancer progression and response to immunotherapy.[5] FGFR signaling is known to influence the TME by promoting angiogenesis and potentially contributing to immune evasion.[5][6] By inhibiting FGFR4, Fgfr4-IN-1 may not only directly inhibit tumor cell growth but also modulate the TME to be more favorable for an anti-tumor immune response, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies.[5][7]



These application notes provide a comprehensive overview of the preclinical evaluation of Fgfr4-IN-1 in combination with immunotherapy, including detailed experimental protocols and representative data.

Data Presentation

Table 1: In Vitro Potency of Fgfr4-IN-1

| Cell Line | Cancer Type | FGFR4 Status | Fgfr4-IN-1 IC50 (nM) |
|-----------|-----------------------------|---------------------|-------------------------|
| HuH-7 | Hepatocellular Carcinoma | Amplified | 7.8[4] |
| Нер3В | Hepatocellular Carcinoma | High Expression | 15.2 |
| SNU-449 | Hepatocellular Carcinoma | Moderate Expression | 89.5 |
| A549 | Lung Carcinoma | Low/No Expression | >1000 |

Table 2: Representative In Vivo Tumor Growth Inhibition Data

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|--|-----------------------------|
| Vehicle Control | 1500 ± 150 | - |
| Fgfr4-IN-1 (50 mg/kg, daily) | 800 ± 120 | 46.7 |
| Anti-PD-1 Antibody (10 mg/kg, twice weekly) | 1050 ± 130 | 30.0 |
| Fgfr4-IN-1 + Anti-PD-1 Antibody | 350 ± 80 | 76.7 |

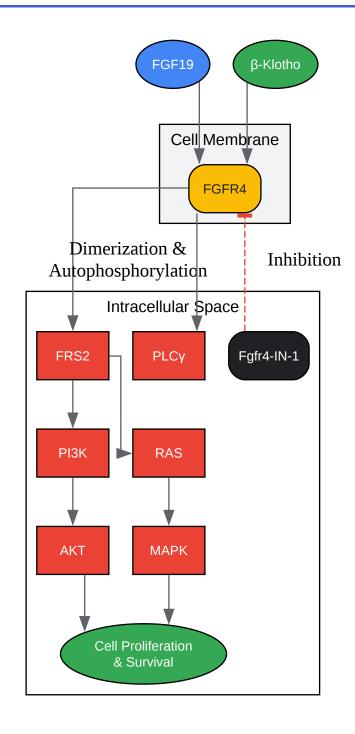
Table 3: Representative Immune Cell Infiltration in Tumors (Flow Cytometry)



| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | M2 Macrophages (% of F4/80+ cells) |
|------------------------------------|------------------------------------|--|---------------------------------------|
| Vehicle Control | 5.2 ± 1.1 | 25.8 ± 3.2 | 65.4 ± 5.1 |
| Fgfr4-IN-1 | 9.8 ± 1.5 | 18.3 ± 2.5 | 48.9 ± 4.3 |
| Anti-PD-1 Antibody | 12.5 ± 1.8 | 20.1 ± 2.8 | 52.1 ± 4.8 |
| Fgfr4-IN-1 + Anti-PD-1 Antibody | 20.1 ± 2.3 | 12.5 ± 1.9 | 30.7 ± 3.9 |

Signaling Pathway and Experimental Workflow

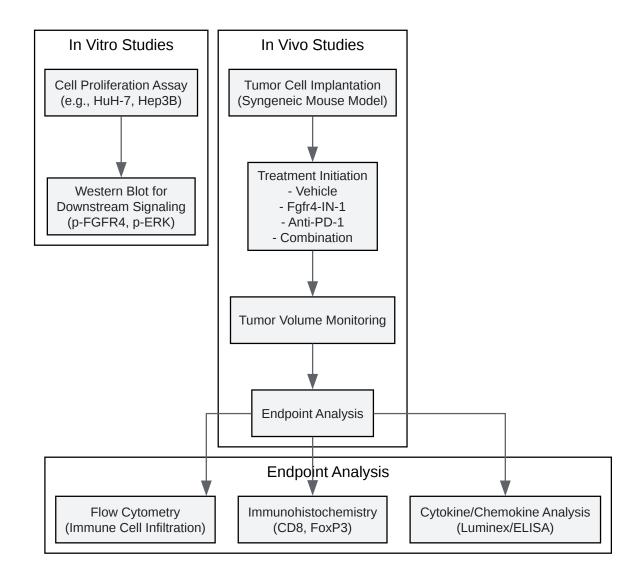




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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.





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